![molecular formula C22H25NO2 B5039557 8-[4-(4-isopropylphenoxy)butoxy]quinoline](/img/structure/B5039557.png)
8-[4-(4-isopropylphenoxy)butoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[4-(4-isopropylphenoxy)butoxy]quinoline, also known as IQB-9302, is a synthetic compound that belongs to the quinoline family. It was first synthesized in 2007 by a group of chemists at the University of California, San Diego. Since then, IQB-9302 has gained attention in the scientific community for its potential applications in biomedical research. In
Mécanisme D'action
The mechanism of action of 8-[4-(4-isopropylphenoxy)butoxy]quinoline is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and is often upregulated in cancer cells. By inhibiting this pathway, 8-[4-(4-isopropylphenoxy)butoxy]quinoline can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer properties, 8-[4-(4-isopropylphenoxy)butoxy]quinoline has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that 8-[4-(4-isopropylphenoxy)butoxy]quinoline could be used as a treatment for Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-[4-(4-isopropylphenoxy)butoxy]quinoline in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. This makes it a safer option for in vitro and in vivo studies. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research involving 8-[4-(4-isopropylphenoxy)butoxy]quinoline. One direction is to further investigate its anticancer properties and potential use as a chemotherapeutic agent. Another direction is to explore its potential use in the treatment of Alzheimer's disease. Additionally, 8-[4-(4-isopropylphenoxy)butoxy]quinoline could be modified to improve its solubility and bioavailability, making it a more effective treatment option. Overall, 8-[4-(4-isopropylphenoxy)butoxy]quinoline shows promise as a versatile compound with potential applications in various fields of biomedical research.
Méthodes De Synthèse
The synthesis of 8-[4-(4-isopropylphenoxy)butoxy]quinoline involves a multi-step process that starts with the reaction of 4-isopropylphenol with butyl bromide to form 4-(4-isopropylphenoxy)butyl bromide. This intermediate is then reacted with 8-hydroxyquinoline to produce 8-[4-(4-isopropylphenoxy)butoxy]quinoline. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
8-[4-(4-isopropylphenoxy)butoxy]quinoline has been found to have potential applications in biomedical research, particularly in the field of cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 8-[4-(4-isopropylphenoxy)butoxy]quinoline has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it could be used as a chemotherapeutic agent.
Propriétés
IUPAC Name |
8-[4-(4-propan-2-ylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-17(2)18-10-12-20(13-11-18)24-15-3-4-16-25-21-9-5-7-19-8-6-14-23-22(19)21/h5-14,17H,3-4,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFGKMVVWAPVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(4-Propan-2-ylphenoxy)butoxy]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1H-pyrazole-3-carboxamide](/img/structure/B5039474.png)
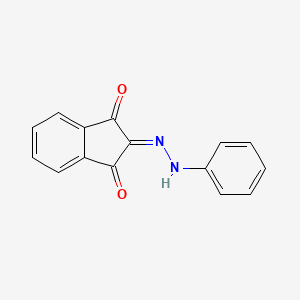
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B5039486.png)
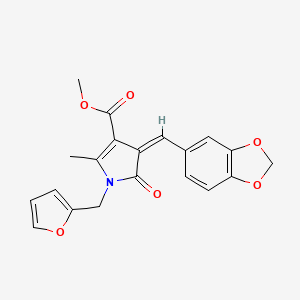


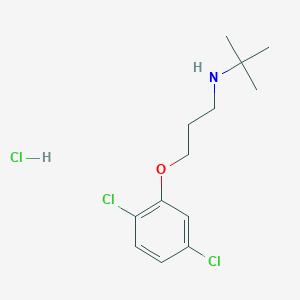
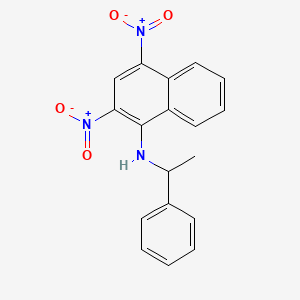

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B5039539.png)
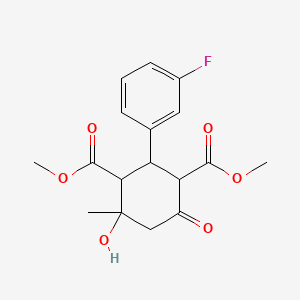
![1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone](/img/structure/B5039549.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5039552.png)
![ethyl 1-[(5-bromo-2-thienyl)methyl]-3-piperidinecarboxylate](/img/structure/B5039565.png)